molecular formula C₃₀H₃₁ClN₂O₂RuS B155090 [N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium CAS No. 174813-82-2

[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium

Cat. No. B155090
M. Wt: 622.2 g/mol
InChI Key: XBNBOGZUDCYNOJ-AGEKDOICSA-M
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Description

[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium, also known as [N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium, is a useful research compound. Its molecular formula is C₃₀H₃₁ClN₂O₂RuS and its molecular weight is 622.2 g/mol. The purity is usually 95%.
The exact mass of the compound [N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Transfer Hydrogenation Catalyst

  • This ruthenium complex is primarily used as a catalyst in asymmetric transfer hydrogenation of ketones and imines (Ferrié, Fenneteau, & Evanno, 2014). It is known for its efficiency and specificity in facilitating these reactions, making it valuable in synthetic chemistry.

Preparation of Optically Active Compounds

  • It plays a crucial role in the preparation of optically active hydrobenzoin from benzoin or benzil, indicating its importance in stereochemical control during chemical synthesis (Ikariya, Hashiguchi, Murata, & Noyori, 2005).

Polymerization Initiator

  • The compound has been utilized in initiating the living polymerization of amino acid N-carboxyanhydrides, leading to the formation of polypeptides with narrow polydispersity indices. This application underscores its potential in polymer chemistry (Peng, Lai, & Lin, 2008).

Synthesis of Biologically Active Compounds

  • Its role in synthesizing biologically active compounds, such as inhibitors of Ca2+/Calmoduline-Dependent Protein Kinase II, is another notable application. This highlights its potential in drug discovery and medicinal chemistry (Bruno et al., 2010).

Water-Soluble Analogues Synthesis

  • The ruthenium complex is used in synthesizing water-soluble analogues of specific ligands, which are essential in enantioselective transfer hydrogenation, a critical process in asymmetric synthesis (Bubert et al., 2001).

properties

IUPAC Name

[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;ruthenium(2+);1,3,5-trimethylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21H,22H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNBOGZUDCYNOJ-AGEKDOICSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.[Cl-].[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.[Cl-].[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33ClN2O2RuS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(mesitylene)[(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II)

CAS RN

174813-82-2
Record name RuCl[(R,R)-Tsdpen](mesitylene)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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